molecular formula C16H12ClFN2O3S2 B6509308 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895484-62-5

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No. B6509308
CAS RN: 895484-62-5
M. Wt: 398.9 g/mol
InChI Key: KLKCIBRFKZVAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (NCTFBA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the benzothiazole family and has been used in studies of enzyme inhibition, protein-protein interactions, and drug targeting. It has also been used in the synthesis of other compounds, such as analogues of the natural product curcumin, and in the preparation of fluorescent dyes and other fluorescent compounds.

Mechanism of Action

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has been shown to act as an inhibitor of tyrosine kinases, such as c-Src and c-Abl. It binds to the active site of these enzymes and blocks their activity. In addition, it has been shown to bind to the active site of certain proteins and block their interactions. This is thought to be due to its ability to form a stable complex with the target protein.
Biochemical and Physiological Effects
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In studies of tyrosine kinase inhibition, it has been shown to inhibit the activity of c-Src and c-Abl, and to inhibit the formation of protein-protein interactions. Additionally, it has been shown to inhibit the growth of certain cancer cells, and to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is soluble in a variety of solvents, making it suitable for a variety of applications. However, it is also important to note that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a relatively unstable compound, and can degrade over time.

Future Directions

Future research into the use of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide could focus on its potential applications in drug targeting and drug delivery. Additionally, its potential as an inhibitor of protein-protein interactions could be explored further, as could its potential as an inhibitor of tyrosine kinases. Additionally, further research could be done into its potential as an anti-inflammatory and anti-oxidant agent, as well as its potential as a fluorescent dye. Finally, further research into its synthesis and stability could be conducted in order to improve its effectiveness as a research tool.

Synthesis Methods

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is synthesized by the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds in a two-step process, with the first step involving the formation of a carbamate intermediate, followed by the nucleophilic substitution of the chlorine atom with the sulfonyl chloride. The product is then purified by recrystallization and dried.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has been used in a variety of scientific research applications. It has been used as an inhibitor of tyrosine kinases, such as c-Src and c-Abl, and as an inhibitor of protein-protein interactions. It has also been used in studies of drug targeting, as it has been shown to bind to the active site of certain enzymes and block their activity. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has been used in the synthesis of analogues of the natural product curcumin, and in the preparation of fluorescent dyes and other fluorescent compounds.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c1-9-6-10(17)7-13-15(9)20-16(24-13)19-14(21)8-25(22,23)12-4-2-11(18)3-5-12/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKCIBRFKZVAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

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